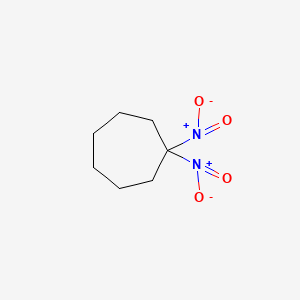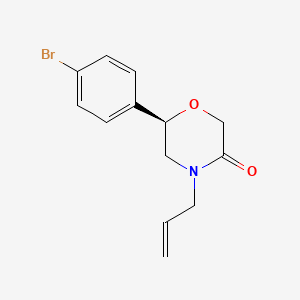![molecular formula C18H12F3N3O B15172587 N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057090-00-2](/img/structure/B15172587.png)
N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate trifluoromethyl-substituted benzoyl chloride under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism by which N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but may have different substituents, affecting their chemical properties and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in their functional groups and reactivity.
Uniqueness
N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1057090-00-2 |
|---|---|
Fórmula molecular |
C18H12F3N3O |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12F3N3O/c19-18(20,21)15-5-3-4-12(9-15)13-8-14(11-22-10-13)17(25)24-16-6-1-2-7-23-16/h1-11H,(H,23,24,25) |
Clave InChI |
RRRXOPDNVYLSKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CN=CC(=C2)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)


![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B15172574.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)

